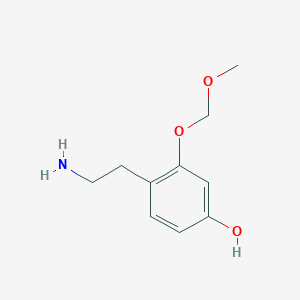

4-(2-Aminoethyl)-3-methoxymethoxyphenol

Description

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-(methoxymethoxy)phenol |

InChI |

InChI=1S/C10H15NO3/c1-13-7-14-10-6-9(12)3-2-8(10)4-5-11/h2-3,6,12H,4-5,7,11H2,1H3 |

InChI Key |

OQTROYRREGMXPU-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=CC(=C1)O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(2-Aminoethyl)-3-methoxymethoxyphenol

- Synonyms: 2-(4-Hydroxy-3-methoxyphenyl)ethylamine, 3-Methoxy-4-hydroxyphenethylamine

- CAS No.: 554-52-9

- Molecular Formula: C₉H₁₃NO₂·HCl

- Molecular Weight : 203.67 g/mol

Key Structural Features :

- A phenolic ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at the 3-position and an aminoethyl (-CH₂CH₂NH₂) group at the 4-position.

- The hydrochloride salt form enhances stability and solubility in aqueous environments.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares this compound with three structurally related compounds:

Key Differences and Implications

Substituent Effects: Methoxymethoxy vs. Catechol: The methoxymethoxy group in the target compound reduces acidity compared to the dihydroxy (catechol) group in 4-(2-Aminoethyl)pyrocatechol hydrochloride. This difference impacts solubility and reactivity in polar solvents . Aminoethyl vs. Ethyl: The aminoethyl group introduces basicity and hydrogen-bonding capacity, distinguishing the target compound from the non-polar 4-Ethyl-2-methoxyphenol .

Biological and Chemical Reactivity: The aminoethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to phenethylamine derivatives. In contrast, 4-Ethyl-2-methoxyphenol lacks such reactive sites . The triazole derivatives discussed in , though structurally distinct, highlight how nitrogen-containing heterocycles (absent in the target compound) are often leveraged for antimicrobial or antitumor activity .

Safety Profiles: The target compound’s hazards (skin/eye irritation) are more pronounced than those of simpler phenolic derivatives like 4-Ethyl-2-methoxyphenol, likely due to its reactive aminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.